N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide

Physicochemical profiling Lipophilicity Drug-likeness

N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide (C₁₈H₁₅N₃O₃S, MW 353.4 g/mol) is a synthetic small-molecule heterocycle belonging to the dioxolo[4,5-g]quinazoline class. This compound comprises a tricyclic dioxoloquinazoline core bearing an 8-methyl substituent and a 6-(2-methylsulfanyl)benzamide side chain.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4 g/mol
Cat. No. B5488157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide
Molecular FormulaC18H15N3O3S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=NC(=NC2=CC3=C(C=C12)OCO3)NC(=O)C4=CC=CC=C4SC
InChIInChI=1S/C18H15N3O3S/c1-10-12-7-14-15(24-9-23-14)8-13(12)20-18(19-10)21-17(22)11-5-3-4-6-16(11)25-2/h3-8H,9H2,1-2H3,(H,19,20,21,22)
InChIKeyZGLIUSNQOGUVNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(8-Methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide: Structural Identity, Physicochemical Baseline, and Procurement Context


N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide (C₁₈H₁₅N₃O₃S, MW 353.4 g/mol) is a synthetic small-molecule heterocycle belonging to the dioxolo[4,5-g]quinazoline class . This compound comprises a tricyclic dioxoloquinazoline core bearing an 8-methyl substituent and a 6-(2-methylsulfanyl)benzamide side chain. The scaffold is recognized in medicinal chemistry as a privileged kinase-inhibitor pharmacophore, with structurally related dioxolo[4,5-g]quinazoline derivatives reported to engage targets including STAT3, c-Met, VEGFR2, and PDE5 [1]. The 2-methylsulfanylbenzamide moiety introduces a sulfur-containing ortho-substituent absent from simpler analogs, which is predicted to modulate lipophilicity (ACD/LogP ~3.3), hydrogen-bond acceptor capacity, and conformational flexibility relative to the unsubstituted benzamide parent compound [2]. This compound is available from multiple commercial suppliers as a research-grade chemical, typically at ≥95% purity.

Why N-(8-Methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide Cannot Be Casually Replaced by In-Class Quinazoline Analogs


The dioxolo[4,5-g]quinazoline scaffold tolerates diverse benzamide substitutions at the 6-position, yet even minor changes to the benzamide ring profoundly alter physicochemical and biological profiles. The unsubstituted analog N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide (MW 307.3, ACD/LogP 2.65, PSA 73 Ų) differs substantially from the target compound in lipophilicity, polar surface area, and hydrogen-bond acceptor count . The 4-methoxy variant (CHEBI:115613) and 4-chloro variant (ChemSpider ID 1487187) further shift electronic and steric properties at the para position, while the 2-ethylthio analog introduces a larger alkylthio group . Critically, the ortho-methylsulfanyl substituent on the target compound is capable of engaging in specific sulfur-mediated non-covalent interactions (sulfur–π, chalcogen bonding) and may influence metabolic stability at the benzamide ring via steric shielding of potential oxidative sites—features not recapitulated by para-substituted or unsubstituted analogs [1]. Generic substitution within this series therefore risks altering target engagement, cellular permeability, and metabolic fate, making procurement of the exact compound essential for reproducible structure–activity relationship (SAR) campaigns.

N-(8-Methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide: Quantitative Comparator-Based Differentiation Evidence


Lipophilicity (LogP) Differentiation: 2-Methylsulfanyl vs. Unsubstituted Benzamide Analog

The 2-methylsulfanyl substituent increases calculated lipophilicity by approximately 0.65 log units compared to the unsubstituted benzamide analog. This difference exceeds the typical threshold (ΔLogP ≥ 0.5) considered meaningful for passive membrane permeability and non-specific protein binding [1]. The target compound (LogP ~3.3) falls within the optimal Lipinski range (1–5) but is measurably more lipophilic than the comparator N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide (ACD/LogP = 2.65) . This ΔLogP of +0.65 translates to a ~4.5-fold increase in predicted octanol–water partition coefficient, which may enhance cell membrane permeation but could also elevate plasma protein binding.

Physicochemical profiling Lipophilicity Drug-likeness

Polar Surface Area Reduction: Target Compound vs. 4-Methoxy Analog

The target compound displays a predicted topological polar surface area (TPSA) of approximately 41.0 Ų, derived from the MolBIC computational platform [1]. Although direct experimental TPSA data for the 4-methoxy comparator (CHEBI:115613, 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide) is not publicly reported, its structure contains an additional methoxy oxygen, which incrementally increases H-bond acceptor count and is expected to yield a higher TPSA. Based on the ACD/Labs prediction for the unsubstituted benzamide analog (PSA = 73 Ų) , the target compound's lower PSA supports superior predicted membrane permeability. A TPSA below 60 Ų is generally associated with favorable oral absorption, while values below 90 Ų are considered permissive for blood–brain barrier penetration [2].

Polar surface area Membrane permeability Blood–brain barrier penetration

Molecular Weight and Rotatable Bond Differentiation: Target Compound vs. 2-Ethylthio Analog

The target compound (MW 353.4 g/mol, 3 rotatable bonds) is 14.0 Da lighter than the 2-ethylthio analog (MW 367.4 g/mol) and contains one fewer methylene unit in the thioether side chain . This difference in molecular weight and rotatable bond count has implications for ligand efficiency metrics: assuming comparable binding affinity, the target compound would yield a higher ligand efficiency index (LE = 1.4 pKᵢ/(heavy atom count) × 1.37 kcal/mol per heavy atom). The additional methylene in the ethylthio analog increases conformational entropy penalty upon binding, which may reduce binding affinity unless compensated by additional hydrophobic contacts [1].

Ligand efficiency Molecular complexity Pharmacokinetics

Kinase Inhibition Potential: Class-Level Evidence from Structurally Related Dioxolo[4,5-g]quinazolines

No direct kinase inhibition data are publicly available for the target compound. However, a closely related dioxolo[4,5-g]quinazoline derivative—2-[(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)amino]-4-phenyl-1H-pyrimidin-6-one—exhibited STAT3 inhibitory activity with an IC₅₀ of 13,000 nM (13 µM) in CAL-33 human head and neck squamous cell carcinoma cells [1]. This 6-amino-substituted analog shares the identical dioxoloquinazoline core and 8-methyl substitution pattern with the target compound, differing only in the nature of the 6-position substituent (amino-pyrimidinone vs. 2-methylsulfanylbenzamide carboxamide). The broader dioxoloquinazoline scaffold is documented in recent patent literature as a kinase-inhibitory pharmacophore with activity against c-Met, VEGFR2, AXL, MER, and TRK [2]. The scaffold has also been explored in the context of PDE5 inhibition, with 6,7-dialkoxy substitution patterns reported to enhance EGFR tyrosine kinase binding .

Kinase inhibition STAT3 Cell cycle checkpoint Antiproliferative activity

Recommended Research and Procurement Scenarios for N-(8-Methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Discovery: Scaffold-Based SAR Library Construction Around the Dioxolo[4,5-g]quinazoline Core

This compound serves as a key SAR probe within a dioxolo[4,5-g]quinazoline-focused library, where the 2-methylsulfanylbenzamide substitution provides a lipophilic ortho-substituted benzamide variant. Its LogP of ~3.3 and TPSA of ~41 Ų differentiate it from the unsubstituted benzamide (LogP 2.65, TPSA 73 Ų) and 4-substituted analogs, enabling systematic exploration of lipophilicity–permeability–potency relationships against kinase targets including STAT3 (for which a structurally related 6-amino analog shows IC₅₀ = 13 µM in CAL-33 cells) [1]. The compound's Rule-of-5 compliance (MW < 500; LogP < 5; HBD = 1; HBA ≤ 5) supports its use as an early lead-like molecule for oral bioavailability optimization [2].

Physicochemical Comparator in Permeability and Metabolic Stability Profiling Panels

The ΔLogP of +0.65 relative to the unsubstituted benzamide analog and the ΔMW of -14.0 g/mol relative to the 2-ethylthio analog position this compound as a valuable physicochemical benchmark. In Caco-2 or PAMPA permeability screening, the effects of the ortho-methylsulfanyl group on apparent permeability (Papp) can be directly compared to matched-pair analogs lacking this substituent, providing quantitative data to inform the design of subsequent analogs with balanced permeability and metabolic stability [1]. The ortho-substitution pattern may also confer differential susceptibility to oxidative metabolism versus para-substituted comparators [2].

Chalcogen Bonding and Non-Covalent Interaction Studies: Sulfur-Mediated Protein–Ligand Interactions

The ortho-methylsulfanyl group offers a geometrically defined sulfur atom capable of engaging in sulfur–π interactions with aromatic protein side chains (Phe, Tyr, Trp) and chalcogen bonding with backbone carbonyl oxygens. These non-covalent interactions, documented in medicinal chemistry literature as contributing 0.5–2.0 kcal/mol to binding free energy, differentiate the target compound from oxygen- or carbon-only analogs [1]. Co-crystallization studies with purified kinase domains or biophysical assays (SPR, ITC) can quantify the thermodynamic contribution of the 2-methylsulfanyl substituent versus the unsubstituted benzamide control, providing direct evidence for scaffold optimization [2].

Procurement as a Reference Standard for Analytical Method Development and Quality Control

With a defined molecular formula (C₁₈H₁₅N₃O₃S), molecular weight (353.4 g/mol), and the presence of a UV-active chromophore (the quinazoline core), this compound is suitable for development as an HPLC-UV or LC-MS reference standard at research purity (≥95%) [1]. Its distinct retention time and mass spectral signature (predicted [M+H]⁺ at m/z 354.1) distinguish it from the 2-ethylthio analog ([M+H]⁺ at m/z 368.1) and other closely related benzamide derivatives, enabling unambiguous identification in reaction monitoring and purity assessment workflows [2].

Quote Request

Request a Quote for N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylsulfanyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.